4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid
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Overview
Description
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 5-Hydroxynaphthalene-2,7-disulfonic acid
- 4-(Dimethylamino)phenylhydrazine
Uniqueness
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
6271-17-6 |
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Molecular Formula |
C19H18N2O7S2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-21(2)14-5-3-12(4-6-14)11-20-17-9-15(29(23,24)25)7-13-8-16(30(26,27)28)10-18(22)19(13)17/h3-11,22H,1-2H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
PCVMQTPSGLVYNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Origin of Product |
United States |
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